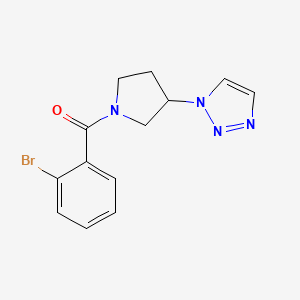

(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a bromophenyl group

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

1,2,3-Triazole sind zu privilegierten Strukturmotiven in der Arzneimittelforschung geworden. Ihre hohe chemische Stabilität, ihr aromatischer Charakter und ihre Fähigkeit zur Wasserstoffbrückenbindung machen sie zu attraktiven Kandidaten für die Entwicklung neuer Pharmazeutika. Mehrere medizinische Verbindungen mit einem 1,2,3-Triazol-Kern sind bereits auf dem Markt erhältlich, darunter Antikonvulsiva, Antibiotika und Krebsmedikamente .

Organische Synthese

Die Synthese von 1,2,3-Triazolen war Gegenstand intensiver Forschung. Vor allem der Ansatz der „Click-Chemie“ hat an Bedeutung gewonnen. Forscher nutzen diese Methode, um 1,2,3-Triazol-Gerüste effizient zu konstruieren, indem sie Azide und Alkine kombinieren. Die resultierenden Verbindungen finden Anwendungen über die Arzneimittelforschung hinaus, beispielsweise in der Materialwissenschaft und der supramolekularen Chemie .

Polymerkunde

1,2,3-Triazole dienen als Bausteine in der Polymerkunde. Ihre Einarbeitung in Polymerstrukturen kann Eigenschaften wie mechanische Festigkeit, thermische Stabilität und Löslichkeit verbessern. Forscher untersuchen diese Modifikationen, um Polymere für spezifische Anwendungen zu maßschneidern .

Biokonjugation

Biokonjugation umfasst die Verknüpfung von Biomolekülen (wie Proteinen, Peptiden oder Nukleinsäuren) mit anderen Molekülen. 1,2,3-Triazole spielen in diesem Bereich aufgrund ihrer Kompatibilität mit biologischen Systemen eine entscheidende Rolle. Forscher nutzen die Click-Chemie, um Biokonjugate für die gezielte Wirkstoffabgabe, Bildgebung und Diagnostik zu erzeugen .

Chemische Biologie

Die chemische Biologie untersucht die Wechselwirkungen zwischen kleinen Molekülen und biologischen Systemen. 1,2,3-Triazole finden Anwendungen als Sonden, Fluoreszenzmarker und Enzyminhibitoren. Ihre einzigartigen Eigenschaften machen sie zu wertvollen Werkzeugen, um biologische Prozesse auf molekularer Ebene zu verstehen .

Fluoreszenzbilder

Fluoreszierende 1,2,3-Triazole können selektiv in Biomoleküle eingebaut werden. Diese Sonden ermöglichen es Forschern, bestimmte Zellkomponenten zu visualisieren, die Proteinlokalisierung zu untersuchen und zelluläre Prozesse zu verfolgen. Ihre Verwendung in der Lebendzell-Bildgebung trägt zu Fortschritten in der Zellbiologie und Diagnostik bei .

Zusammenfassend lässt sich sagen, dass “(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanon” ein immenses Potenzial in verschiedenen wissenschaftlichen Bereichen bietet. Seine strukturelle Vielseitigkeit und seine einzigartigen Eigenschaften inspirieren weiterhin innovative Forschung und Anwendungen. Wenn Sie weitere Details benötigen oder zusätzliche Bereiche erkunden möchten, können Sie sich gerne an uns wenden! 😊

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.

Introduction of the Bromophenyl Group: The bromophenyl group can be incorporated via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid and a suitable halide precursor.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyrrolidine rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms such as alcohols or amines.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and disrupt their function.

Anticancer Agents: It may exhibit anticancer activity by inhibiting key enzymes involved in cell proliferation and survival.

Neuroprotective Agents: The compound could be explored for its neuroprotective effects, potentially targeting enzymes involved in neurodegenerative diseases.

Industry:

Pharmaceuticals: The compound can be used as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

Agrochemicals: It may be used in the development of agrochemicals with enhanced efficacy and selectivity.

Wirkmechanismus

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromophenyl group can participate in π-π stacking interactions. These interactions can inhibit the activity of target enzymes or modulate receptor function, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone: Contains a fluorine atom, which can affect its lipophilicity and metabolic stability.

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylphenyl)methanone: Features a methyl group, which may influence its steric properties and interactions with biological targets.

Uniqueness: The presence of the bromophenyl group in (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for certain targets.

Eigenschaften

IUPAC Name |

(2-bromophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O/c14-12-4-2-1-3-11(12)13(19)17-7-5-10(9-17)18-8-6-15-16-18/h1-4,6,8,10H,5,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMHLZIWGUKRLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.